molecular formula C22H25FN2 B8474623 1h-Indole,3-(4-fluorophenyl)-2,5-dimethyl-1-(1-methyl-4-piperidinyl)-

1h-Indole,3-(4-fluorophenyl)-2,5-dimethyl-1-(1-methyl-4-piperidinyl)-

Cat. No.: B8474623
M. Wt: 336.4 g/mol
InChI Key: JHXVZNYMJMMPEI-UHFFFAOYSA-N
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Description

1h-Indole,3-(4-fluorophenyl)-2,5-dimethyl-1-(1-methyl-4-piperidinyl)- is a useful research compound. Its molecular formula is C22H25FN2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole,3-(4-fluorophenyl)-2,5-dimethyl-1-(1-methyl-4-piperidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole,3-(4-fluorophenyl)-2,5-dimethyl-1-(1-methyl-4-piperidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H25FN2

Molecular Weight

336.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-1-(1-methylpiperidin-4-yl)indole

InChI

InChI=1S/C22H25FN2/c1-15-4-9-21-20(14-15)22(17-5-7-18(23)8-6-17)16(2)25(21)19-10-12-24(3)13-11-19/h4-9,14,19H,10-13H2,1-3H3

InChI Key

JHXVZNYMJMMPEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)F)C)C4CCN(CC4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-methylpyridinium, iodide 8a (3.0 g) was dissolved in acetic acid (75 ml) and PtO2 (0.4 g) was added. After hydrogenation for 2 weeks at 3 ato the catalyst was filtered off, the acetic acid was evaporated in vacuo and water (50 ml) was added. The thus obtained acidic solution was made alkaline (pH>9) with concentrated sodium hydroxide and extracted with ethyl acetate (2×50 ml). The organic phases were successively washed with diluted sodium hydroxide (50 ml), washed with brine and dried (Na2SO4). Evaporation of the solvent gave 1.3 g of the title compound as an oil, which was purified by column chromatography on silica gel (eluted with ethyl acetate/ethanol 8:1 containing 4% triethylamine) and crystallized from heptane. Yield 0.4 g, mp 110°-112° C.
Name
4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-methylpyridinium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Two

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